4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
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Overview
Description
4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenol and imidazo[1,2-a]pyrimidine moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors such as 2,4-dimethylphenylamine and imidazo[1,2-a]pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts like zinc chloride or copper salts to facilitate the formation of the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The phenol group in the compound can undergo oxidation reactions to form quinones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Quinones from oxidation.
- Hydrogenated derivatives from reduction.
- Substituted phenols and imidazo[1,2-a]pyrimidines from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the core imidazo[1,2-a]pyrimidine structure and may exhibit similar biological activities.
Phenol derivatives: Compounds with phenol groups that can undergo similar chemical reactions.
Uniqueness: 4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-4-9-17(14(2)12-13)22-19-18(15-5-7-16(25)8-6-15)23-20-21-10-3-11-24(19)20/h3-12,22,25H,1-2H3 |
InChI Key |
MTRXHRHFFGHOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
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